N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide is a compound that belongs to the class of azetidine derivatives Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its biological activity and versatility in synthetic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of Nitrobenzene Group: The nitrobenzene group can be introduced via nitration reactions using nitric acid and sulfuric acid as reagents.
Sulfonamide Formation: The sulfonamide group is formed by reacting the nitrobenzene derivative with sulfonyl chlorides in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization and chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Hydrolysis: Sulfonic acids and amines.
Scientific Research Applications
N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(Azetidin-3-YL)-4-aminobenzene-1-sulfonamide: Similar structure but with an amino group instead of a nitro group.
N-(Azetidin-3-YL)-4-methylbenzene-1-sulfonamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H11N3O4S |
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Molecular Weight |
257.27 g/mol |
IUPAC Name |
N-(azetidin-3-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H11N3O4S/c13-12(14)8-1-3-9(4-2-8)17(15,16)11-7-5-10-6-7/h1-4,7,10-11H,5-6H2 |
InChI Key |
WFPFHOTXZMHNCW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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